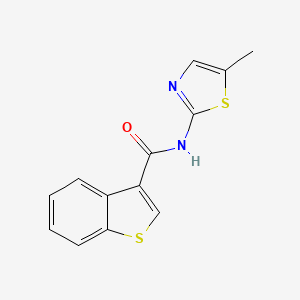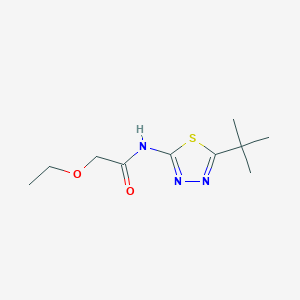
N-(5-methyl-1,3-thiazol-2-yl)-1-benzothiophene-3-carboxamide
説明
N-(5-methyl-1,3-thiazol-2-yl)-1-benzothiophene-3-carboxamide, also known as MBX-8025, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases. This compound belongs to a class of compounds known as selective peroxisome proliferator-activated receptor delta (PPARδ) agonists. PPARδ is a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism, inflammation, and cellular differentiation.
作用機序
N-(5-methyl-1,3-thiazol-2-yl)-1-benzothiophene-3-carboxamide exerts its therapeutic effects by selectively activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism, inflammation, and cellular differentiation. Activation of PPARδ by N-(5-methyl-1,3-thiazol-2-yl)-1-benzothiophene-3-carboxamide leads to increased fatty acid oxidation, reduced inflammation, and improved insulin sensitivity. In addition, activation of PPARδ by N-(5-methyl-1,3-thiazol-2-yl)-1-benzothiophene-3-carboxamide has been shown to promote the differentiation of stem cells into brown adipocytes, which are involved in thermogenesis and energy expenditure.
Biochemical and Physiological Effects
N-(5-methyl-1,3-thiazol-2-yl)-1-benzothiophene-3-carboxamide has been shown to have several biochemical and physiological effects in animal models and human subjects. These effects include improved lipid metabolism, reduced inflammation, improved insulin sensitivity, and cardioprotective effects. In addition, N-(5-methyl-1,3-thiazol-2-yl)-1-benzothiophene-3-carboxamide has been shown to promote the differentiation of stem cells into brown adipocytes, which are involved in thermogenesis and energy expenditure.
実験室実験の利点と制限
One of the main advantages of using N-(5-methyl-1,3-thiazol-2-yl)-1-benzothiophene-3-carboxamide in lab experiments is its high selectivity for PPARδ. This allows researchers to study the specific effects of PPARδ activation without interfering with other nuclear receptors. In addition, N-(5-methyl-1,3-thiazol-2-yl)-1-benzothiophene-3-carboxamide has been shown to have good bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of using N-(5-methyl-1,3-thiazol-2-yl)-1-benzothiophene-3-carboxamide is its relatively high cost compared to other PPARδ agonists.
将来の方向性
Several future directions for research on N-(5-methyl-1,3-thiazol-2-yl)-1-benzothiophene-3-carboxamide are possible. One area of research could focus on the potential therapeutic applications of N-(5-methyl-1,3-thiazol-2-yl)-1-benzothiophene-3-carboxamide in cancer. PPARδ has been shown to play a role in the regulation of cell proliferation and differentiation, and activation of PPARδ by N-(5-methyl-1,3-thiazol-2-yl)-1-benzothiophene-3-carboxamide may have anti-cancer effects. Another area of research could focus on the potential use of N-(5-methyl-1,3-thiazol-2-yl)-1-benzothiophene-3-carboxamide in the treatment of neurodegenerative diseases such as Alzheimer's disease. PPARδ has been shown to play a role in the regulation of neuroinflammation and oxidative stress, and activation of PPARδ by N-(5-methyl-1,3-thiazol-2-yl)-1-benzothiophene-3-carboxamide may have neuroprotective effects. Finally, future research could focus on the development of more potent and selective PPARδ agonists based on the structure of N-(5-methyl-1,3-thiazol-2-yl)-1-benzothiophene-3-carboxamide.
科学的研究の応用
N-(5-methyl-1,3-thiazol-2-yl)-1-benzothiophene-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases including metabolic disorders, cardiovascular diseases, and cancer. Several preclinical studies have demonstrated that N-(5-methyl-1,3-thiazol-2-yl)-1-benzothiophene-3-carboxamide can improve insulin sensitivity, reduce inflammation, and promote lipid metabolism in animal models of metabolic disorders such as obesity and type 2 diabetes. In addition, N-(5-methyl-1,3-thiazol-2-yl)-1-benzothiophene-3-carboxamide has been shown to have cardioprotective effects by reducing oxidative stress and improving vascular function in animal models of cardiovascular diseases such as atherosclerosis.
特性
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS2/c1-8-6-14-13(18-8)15-12(16)10-7-17-11-5-3-2-4-9(10)11/h2-7H,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRKQEXKEGGKFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CSC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,3-thiazol-2-yl)-1-benzothiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-chloro-4-[(3-methyl-1-piperidinyl)carbonyl]-2-(2-pyridinyl)quinoline](/img/structure/B4751152.png)
![2-{4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinyl}phenol](/img/structure/B4751164.png)

![N-{[2-(2-pyrazinylcarbonyl)hydrazino]carbonothioyl}-9H-xanthene-9-carboxamide](/img/structure/B4751178.png)

![N-ethyl-5-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4751198.png)


![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-pyridinylmethyl)piperazine oxalate](/img/structure/B4751229.png)
![1-(4-methylphenyl)-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4751235.png)
![methyl 2-{[(4-methyl-1-piperidinyl)acetyl]amino}benzoate](/img/structure/B4751237.png)
![1-[3-(4-isopropylphenyl)propanoyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4751244.png)
![4-{[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 2-methylbenzoate](/img/structure/B4751257.png)
